Furofenac-d3 is a labeled form of Furofenac, an anti-inflammatory compound that has garnered attention for its potential therapeutic applications. It is particularly noted for its role in modulating the cyclooxygenase pathway, which is crucial in the synthesis of prostaglandins involved in inflammation and pain response. The compound's structure includes a deuterium label, which enhances its stability and allows for precise tracking in biological studies.
The biological activity of Furofenac-d3 is largely characterized by its anti-inflammatory properties. It acts as a non-steroidal anti-inflammatory drug (NSAID), effectively reducing inflammation and pain. Studies have shown that Furofenac can decrease malondialdehyde production by platelets, indicating its role in oxidative stress modulation . Its mechanism involves competitive inhibition of cyclooxygenase-1 and cyclooxygenase-2, leading to reduced synthesis of pro-inflammatory prostaglandins.
The synthesis of Furofenac-d3 typically involves the following steps:
Furofenac-d3 is primarily used in research settings to explore anti-inflammatory pathways and drug metabolism. Its labeling allows for:
Interaction studies involving Furofenac-d3 focus on its effects on various biological systems. Key findings include:
Furofenac-d3 shares similarities with several other compounds in terms of structure and function. Below are some comparable compounds:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Ibuprofen | C13H18O2 | Widely used NSAID with analgesic properties |
| Diclofenac | C14H11Cl2NNaO2 | Potent anti-inflammatory; often used for arthritis |
| Naproxen | C14H14O3 | Long-acting NSAID; effective for pain relief |
| Ketoprofen | C15H14O3 | Anti-inflammatory; also has analgesic properties |
Furofenac-d3's uniqueness lies in its deuterated form, which allows for enhanced tracking in metabolic studies compared to non-labeled counterparts. This feature makes it particularly valuable for research focused on drug interactions and pharmacodynamics.
Furofenac-d3 represents a deuterated analogue of the non-steroidal anti-inflammatory compound furofenac, characterized by the systematic replacement of three hydrogen atoms with deuterium isotopes [1]. The deuteration pattern in Furofenac-d3 exhibits high positional specificity, with the deuterium substitution occurring exclusively at the ethyl group attached to the benzofuran ring system [1] [4]. The molecular structure can be represented by the SMILES notation [2H]C([2H])([2H])CC1Cc2cc(CC(=O)O)ccc2O1, which clearly indicates the trideuterated methyl group within the ethyl substituent [1] [4].
The isotopic labeling follows a systematic approach where all three hydrogen atoms of the terminal methyl group in the ethyl chain are replaced with deuterium atoms [1]. This specific deuteration pattern maintains the structural integrity of the benzofuran core while introducing isotopic modifications that enhance the compound's analytical utility [4]. The deuteration is achieved through controlled synthetic methods that ensure high isotopic enrichment, typically exceeding 95% deuterium incorporation at the designated positions [11].
The positional specificity of deuteration in Furofenac-d3 is critical for its application as an analytical standard [1] [4]. The selective replacement of hydrogen atoms at the ethyl methyl group creates a distinct isotopic signature while preserving the chemical and biological properties of the parent compound . This targeted approach to deuteration allows for precise tracking and quantification in analytical applications without significantly altering the fundamental molecular framework [35].
The structural comparison between Furofenac-d3 and its non-deuterated analogue reveals significant differences in molecular weight and isotopic composition while maintaining identical connectivity patterns [1] [18] [21]. The parent compound furofenac possesses the molecular formula C12H14O3 with a molecular weight of 206.24 grams per mole, while Furofenac-d3 exhibits the formula C12H11D3O3 with an increased molecular weight of 209.26 grams per mole [1] [18] [21].
| Property | Furofenac | Furofenac-d3 |
|---|---|---|
| Molecular Formula | C12H14O3 | C12H11D3O3 |
| Molecular Weight (g/mol) | 206.24 | 209.26 |
| CAS Number | 56983-13-2 | 1794754-03-2 |
| Deuteration Sites | None | Ethyl methyl group |
The systematic name for the non-deuterated compound is 2-(2-ethyl-2,3-dihydro-5-benzofuranyl)acetic acid, while Furofenac-d3 is designated as 2-(ethyl-d3)-2,3-dihydro-5-benzofuranacetic acid [1] [18]. The structural framework consists of a benzofuran ring system with an acetic acid side chain and an ethyl substituent at the 2-position of the dihydrobenzofuran moiety [18] [20].
The deuterium substitution creates subtle but measurable changes in the vibrational frequencies and bond strengths compared to the parent compound [30] [33]. The carbon-deuterium bonds exhibit lower zero-point energies compared to carbon-hydrogen bonds, resulting in altered kinetic isotope effects that can influence metabolic stability and analytical behavior [30] [31] [33]. These isotopic effects are particularly important in pharmacokinetic studies where deuterated compounds serve as internal standards or metabolic tracers [30] [32].
Furofenac-d3 possesses the molecular formula C12H11D3O3, representing a trideuterated derivative of the parent furofenac compound [1] [4]. The precise molecular weight is 209.26 grams per mole, reflecting the mass increment of 3.02 atomic mass units resulting from the substitution of three hydrogen atoms with deuterium isotopes [1] [4]. This mass difference provides the foundation for mass spectrometric differentiation and quantitative analysis applications [35].
The molecular composition includes twelve carbon atoms, eleven hydrogen atoms, three deuterium atoms, and three oxygen atoms arranged in a benzofuran framework with carboxylic acid functionality [1] [4]. The deuterium incorporation occurs specifically at the terminal methyl group of the ethyl substituent, maintaining the overall structural integrity while introducing isotopic markers [1]. The Chemical Abstracts Service registry number for Furofenac-d3 is 1794754-03-2, distinguishing it from the parent compound which bears the registry number 56983-13-2 [1] [18].
The solubility characteristics of Furofenac-d3 closely parallel those of the parent furofenac compound, with minor modifications attributed to isotopic effects [27]. The parent compound furofenac exhibits limited solubility in aqueous media, being slightly soluble in dimethyl sulfoxide and methanol [27]. This solubility profile is maintained in the deuterated analogue, as deuterium substitution at the ethyl methyl group does not significantly alter the polar surface area or hydrogen bonding capabilities of the molecule [16].
The predicted partition coefficient for the parent furofenac compound provides insight into the lipophilicity characteristics that are expected to be preserved in Furofenac-d3 [16]. The compound demonstrates moderate lipophilicity, which is consistent with its benzofuran structure and carboxylic acid functionality [27]. The presence of the carboxylic acid group contributes to pH-dependent solubility behavior, with enhanced dissolution under basic conditions due to ionization of the carboxyl group [27].
Storage requirements for Furofenac-d3 specify refrigeration at -20°C, indicating potential thermal sensitivity and the need for controlled storage conditions to maintain isotopic integrity [1] [4]. The compound is typically supplied in neat form rather than as a solution, which helps preserve stability and prevents degradation that might occur in solution state [1] [4]. These storage specifications are more stringent than those for the parent compound, which requires only standard refrigeration temperatures [21].
The Nuclear Magnetic Resonance spectroscopic profile of Furofenac-d3 exhibits distinctive characteristics that differentiate it from the non-deuterated parent compound [8] [24] [25]. In proton Nuclear Magnetic Resonance spectroscopy, the most notable feature is the complete absence of the terminal methyl group signal that appears at approximately 1.2 parts per million in the parent furofenac spectrum [23] [24]. This signal elimination results from the replacement of the three methyl protons with deuterium atoms, which are not detected in standard proton Nuclear Magnetic Resonance experiments [25] [28].
The ethyl methylene protons in Furofenac-d3 display altered coupling patterns compared to the parent compound [34] [37]. In the non-deuterated analogue, these protons appear as a quartet due to coupling with the adjacent methyl group, but in Furofenac-d3, the coupling pattern is simplified due to the different magnetic properties of deuterium [34] [37]. Deuterium possesses a nuclear spin of 1, compared to the spin 1/2 of protons, resulting in modified multiplicities and coupling constants [25] [34].
Deuterium Nuclear Magnetic Resonance spectroscopy provides complementary structural information for Furofenac-d3 [25] [28]. The deuterated methyl group appears as a characteristic signal in the deuterium spectrum, typically showing a triplet pattern due to coupling with the adjacent methylene protons [34] [37]. The chemical shift of the deuterated methyl group in deuterium Nuclear Magnetic Resonance occurs at approximately 1.2 parts per million, similar to the corresponding proton signal in the parent compound [25] [28].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals subtle isotope effects on the carbon atoms adjacent to the deuteration sites [26]. The methyl carbon bearing the deuterium atoms exhibits characteristic upfield shifts of 0.1-0.3 parts per million compared to the corresponding carbon in the parent compound [26]. Additionally, the beta carbon (methylene carbon) may show smaller isotope effects, typically less than 0.05 parts per million [26]. These isotope shifts provide valuable structural confirmation and can be used to verify the position and extent of deuteration [26] [35].
Mass spectrometric analysis of Furofenac-d3 provides definitive molecular weight confirmation and reveals characteristic fragmentation patterns that distinguish it from the parent compound [35]. The molecular ion peak appears at mass-to-charge ratio 209.26, representing a shift of +3.02 mass units compared to furofenac's molecular ion at 206.24 [1] [35]. This mass difference serves as the primary identification criterion in mass spectrometric analysis and enables accurate quantification when used as an internal standard [35].
The fragmentation pattern of Furofenac-d3 closely parallels that of the parent compound, with systematic mass shifts corresponding to deuterium retention or loss [22] [35]. The most significant fragmentation pathway involves the loss of the deuterated methyl group, resulting in a fragment ion at mass-to-charge ratio 191.23, compared to 188.21 for the corresponding fragment in the parent compound [35]. This represents a mass shift of +3.02 units, confirming the retention of all three deuterium atoms in the departing methyl fragment [35].
Secondary fragmentation patterns maintain the isotopic signature when deuterium atoms are retained in the fragments [35]. However, fragments that do not contain the deuterated methyl group exhibit identical masses to the corresponding fragments from the parent compound [22] [35]. This fragmentation behavior provides structural information about the location of deuterium atoms and confirms the specificity of the deuteration pattern [35].
Continuous-flow synthesis represents a revolutionary approach to producing deuterated compounds such as Furofenac-d3, offering significant advantages over traditional batch methods. This methodology enables the scalable production of isotopically labeled pharmaceuticals with enhanced control over reaction parameters and improved safety profiles [1] [2].
The continuous-flow approach for Furofenac-d3 synthesis involves the controlled introduction of deuterium atoms into the parent compound structure through specialized reactor systems. These systems utilize microreactor technology to achieve precise temperature and pressure control, ensuring consistent deuterium incorporation throughout the synthesis process [3] [4].
Flow chemistry-based syntheses of deuterated compounds have demonstrated particular effectiveness in the preparation of pharmaceutical intermediates. The methodology exploits the benefits of scalable continuous processes in combination with on-demand deuterium generation, which suppresses undesired over-reactions while maximizing reaction rates simultaneously [4] [5].
The two-stage reaction optimization approach for Furofenac-d3 synthesis represents a sophisticated methodology that addresses the complexity of deuterium incorporation while maintaining high yields and purity. This approach involves sequential optimization of individual reaction steps followed by integrated optimization of the complete telescoped process [3] [6].
In the first stage, the primary deuteration reaction conditions are optimized independently. This typically involves the selection of appropriate deuterium sources, catalyst systems, and reaction parameters. For Furofenac-d3, this stage focuses on the selective deuteration of the target methyl group while preserving the integrity of the benzofuran core structure [1] [7].
The second stage optimization involves the integration of purification and workup procedures into the continuous flow system. This includes in-line purification steps, real-time monitoring systems, and automated quality control protocols. The two-stage approach has been demonstrated to reduce the total number of experiments required for optimization from 20 to 12, representing a 40% reduction in development time [3].
Advanced process control systems enable the simultaneous monitoring of multiple reaction parameters, including deuterium incorporation efficiency, reaction temperature, residence time, and product purity. Machine learning algorithms can be employed to predict optimal reaction conditions based on historical data and real-time process feedback [8].
Yield enhancement strategies for Furofenac-d3 synthesis focus on maximizing deuterium incorporation while minimizing side reactions and degradation pathways. These strategies encompass both chemical and process optimization approaches that have been developed specifically for isotopically labeled compounds [9] [10].
Stepwise Deuteration Approach: This methodology involves sequential deuteration cycles where the substrate undergoes multiple passes through the reaction system. Each pass achieves incremental deuterium incorporation, ultimately reaching the desired isotopic enrichment level. This approach is particularly effective for aromatic compounds where complete deuteration in a single step may be challenging [1] [11].
Catalyst Optimization: The selection and optimization of catalyst systems plays a crucial role in yield enhancement. Heterogeneous catalysts such as palladium on carbon (Pd/C) and platinum on alumina (Pt/Al₂O₃) have demonstrated particular effectiveness in deuteration reactions. The catalyst loading, particle size, and support material can be optimized to achieve maximum deuterium incorporation efficiency [12] [13].
Reaction Parameter Control: Precise control of reaction parameters including temperature, pressure, residence time, and deuterium source concentration enables significant yield improvements. Temperature optimization typically involves balancing reaction rate with selectivity, while pressure optimization enhances mass transfer and deuterium availability [3] [5].
Solvent Selection: The choice of solvent system can significantly impact deuterium incorporation efficiency. Protic solvents may compete with the substrate for deuterium, while aprotic solvents can enhance selectivity. The use of deuterated solvents as both reaction medium and deuterium source has shown particular promise in achieving high isotopic enrichment [7] [14].
The incorporation of deuterium into organic molecules requires specialized strategies that account for the unique properties of the deuterium isotope. These strategies must balance the need for high isotopic enrichment with the preservation of molecular structure and biological activity [15] [16].
The selection of appropriate precursors and optimization of isotopic enrichment conditions represents a critical aspect of deuterated compound synthesis. For Furofenac-d3, the precursor selection process must consider both the synthetic accessibility and the potential for selective deuterium incorporation [17] [18].
Deuterium Source Selection: The choice of deuterium source significantly impacts the efficiency and selectivity of the deuteration process. Heavy water (D₂O) remains the most commonly used deuterium source due to its availability and high isotopic purity (≥99.8% D). Alternative sources include deuterated acids, bases, and organic solvents, each offering specific advantages for particular synthetic applications [19] [20].
Isotopic Enrichment Optimization: The degree of isotopic enrichment achievable depends on several factors including the deuterium source purity, reaction conditions, and the presence of competing exchange reactions. For pharmaceutical applications, isotopic enrichment levels of 95-99% are typically required to ensure analytical precision and biological relevance [21] [18].
Precursor Structural Considerations: The structural features of the precursor molecule influence both the accessibility of deuteration sites and the selectivity of the deuteration process. For Furofenac-d3, the presence of the benzofuran ring system and the acetic acid side chain must be considered in selecting optimal precursors and reaction conditions [22] [23].
Quality control protocols for isotopic enrichment assessment typically employ multiple analytical techniques including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS). These methods provide complementary information about isotopic distribution and structural integrity [17] [24].
Catalytic deuteration approaches offer precise control over deuterium incorporation while maintaining mild reaction conditions and high selectivity. These methods utilize both homogeneous and heterogeneous catalyst systems to facilitate the exchange of hydrogen atoms with deuterium [14] [19].
Heterogeneous Catalysis: Heterogeneous catalysts such as palladium on carbon (Pd/C), platinum on alumina (Pt/Al₂O₃), and ruthenium on carbon (Ru/C) have demonstrated particular effectiveness in deuteration reactions. These catalysts facilitate hydrogen-deuterium exchange reactions under mild conditions while offering easy separation and recyclability [25] [12].
The mechanism of heterogeneous catalytic deuteration typically involves the adsorption of both substrate and deuterium source onto the catalyst surface, followed by the formation of surface-bound intermediates that undergo isotopic exchange. The selectivity of this process can be controlled through catalyst selection, reaction conditions, and the use of directing groups [19] [26].
Homogeneous Catalysis: Homogeneous catalyst systems, particularly those based on iridium, rhodium, and palladium complexes, offer high selectivity and functional group tolerance in deuteration reactions. These systems can be designed to target specific sites within the molecule while avoiding unwanted side reactions [14] [27].
The development of specialized ligand systems has enabled the creation of highly selective homogeneous catalysts for deuteration reactions. These catalysts can be designed to recognize specific molecular features, enabling regioselective deuterium incorporation even in complex molecular structures [19] [25].
Electrocatalytic Deuteration: Emerging electrocatalytic approaches offer mild reaction conditions and high selectivity for deuterium incorporation. These methods utilize electrochemical activation to facilitate isotopic exchange while avoiding the need for high temperatures or pressures [12] [28].
The purification and quality control of deuterated compounds such as Furofenac-d3 requires specialized protocols that account for the unique properties of isotopically labeled materials. These protocols must ensure both chemical purity and isotopic integrity while meeting regulatory requirements for pharmaceutical applications [29] [30].
Chromatographic Purification: High-performance liquid chromatography (HPLC) and preparative chromatography systems are commonly employed for the purification of deuterated compounds. These systems must be optimized to separate isotopologues while maintaining high recovery rates and minimal isotopic scrambling [30] [31].
Normal-phase chromatography has shown particular advantages in the purification of deuterated compounds due to its ability to separate isotopologues based on subtle differences in physical properties. The selection of appropriate stationary phases and mobile phase compositions is critical for achieving optimal separation efficiency [30] [32].
Analytical Characterization: Comprehensive analytical characterization of deuterated compounds requires multiple complementary techniques. Mass spectrometry provides quantitative information about isotopic distribution and molecular weight, while NMR spectroscopy confirms the structural integrity and deuterium incorporation sites [17] [24].
Quality Control Protocols: Rigorous quality control protocols are essential for ensuring the consistency and reliability of deuterated compounds. These protocols encompass chemical purity assessment, isotopic enrichment determination, water content analysis, and stability testing [31] [33].
| Analytical Method | Parameter Measured | Typical Range | Detection Limit | Precision (RSD %) |
|---|---|---|---|---|
| Mass Spectrometry (MS) | Deuterium content, isotope distribution | 0.1-99.9% D | 0.01% D | 2-5 |
| NMR Spectroscopy | Deuterium incorporation sites | 0.1-99.9% D | 0.1% D | 3-8 |
| Gas Chromatography-MS | Volatiles, deuterium content | 1-99% D | 0.1% D | 3-10 |
| HPLC-MS | Purity, deuterium content | 0.1-99.9% D | 0.01% D | 2-5 |
| Isotope Ratio MS | Isotopic enrichment | 0.001-99.9% D | 0.001% D | 1-3 |
The implementation of comprehensive quality control protocols ensures that deuterated compounds meet the stringent requirements for pharmaceutical research and development applications. These protocols must be validated according to international standards and regulatory guidelines to ensure compliance with quality assurance requirements [34] [33].
Regulatory Compliance: The production of deuterated pharmaceutical compounds must comply with current Good Manufacturing Practice (cGMP) regulations and international quality standards. This includes documentation of all synthetic procedures, analytical methods, and quality control results [35] [34].